molecular formula C13H25O4P B14348545 Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate CAS No. 91269-56-6

Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate

Cat. No.: B14348545
CAS No.: 91269-56-6
M. Wt: 276.31 g/mol
InChI Key: VHZTWLRKGVJMMB-UHFFFAOYSA-N
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Description

Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with a halomethane, such as iodomethane, to produce the desired phosphonate ester . This reaction typically requires a catalyst, such as methyl iodide, and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, employing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This stability allows the compound to interact with various molecular targets, including enzymes and receptors, through covalent bonding. The phosphonate group can mimic phosphate groups in biological systems, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate include:

Uniqueness

This compound is unique due to its specific structure, which combines a phosphonate group with a decenyl chain. This combination imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

91269-56-6

Molecular Formula

C13H25O4P

Molecular Weight

276.31 g/mol

IUPAC Name

2-dimethoxyphosphoryl-9-methyldec-8-en-3-one

InChI

InChI=1S/C13H25O4P/c1-11(2)9-7-6-8-10-13(14)12(3)18(15,16-4)17-5/h9,12H,6-8,10H2,1-5H3

InChI Key

VHZTWLRKGVJMMB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCCCC=C(C)C)P(=O)(OC)OC

Origin of Product

United States

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